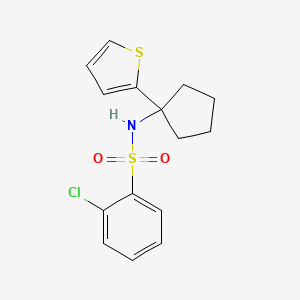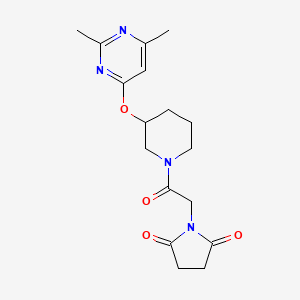![molecular formula C26H17F2N3O6 B2468515 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 892432-10-9](/img/no-structure.png)
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzodioxole, a benzofuro[3,2-d]pyrimidin-1(2H)-one, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzodioxole and benzofuro[3,2-d]pyrimidin-1(2H)-one cores, followed by various functional group interconversions and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The benzodioxole and benzofuro[3,2-d]pyrimidin-1(2H)-one rings would likely contribute to the rigidity of the molecule, potentially influencing its chemical reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of novel heterocyclic compounds, including those derived from benzodifuranyl, pyrimidine, and benzothiazole scaffolds, has been extensively studied. These compounds have been prepared through various synthetic routes involving key intermediates like visnaginone and khellinone, leading to a diverse range of heterocyclic compounds with potential biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). The synthesis often involves palladium-catalyzed coupling reactions, radical additions, and cyclization steps under various conditions, highlighting the versatility and complexity of synthesizing such compounds.
Biological Activities
Several synthesized compounds exhibit notable biological activities, including anticancer, anti-inflammatory, and analgesic properties. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have shown high affinity and selectivity for peripheral benzodiazepine receptors, suggesting potential applications in neurodegenerative disorders imaging using positron emission tomography (Fookes et al., 2008). Additionally, compounds with thiazolopyrimidine and benzothiazole scaffolds have been evaluated for their antinociceptive and anti-inflammatory activities, revealing significant potential in pain management and inflammation treatment (Selvam, Karthik, Palanirajan, & Ali, 2012).
Methodological Applications
The methodological approaches in the synthesis of these compounds include catalyst-free reactions in water, showcasing environmentally benign processes for generating complex heterocyclic compounds. Such methodologies emphasize the importance of green chemistry in the synthesis of biologically active molecules, potentially reducing the environmental impact of chemical research (Liu, Lei, & Hu, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
892432-10-9 |
|---|---|
Molecular Formula |
C26H17F2N3O6 |
Molecular Weight |
505.434 |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C26H17F2N3O6/c27-15-6-7-18(17(28)10-15)29-22(32)12-30-23-16-3-1-2-4-19(16)37-24(23)25(33)31(26(30)34)11-14-5-8-20-21(9-14)36-13-35-20/h1-10H,11-13H2,(H,29,32) |
InChI Key |
KUTRFCIJQNXWCA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NC6=C(C=C(C=C6)F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468433.png)



![3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2468444.png)


![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2468448.png)




![3,4-dichloro-N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)benzamide](/img/structure/B2468455.png)